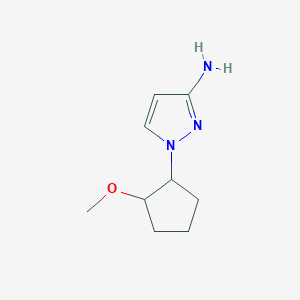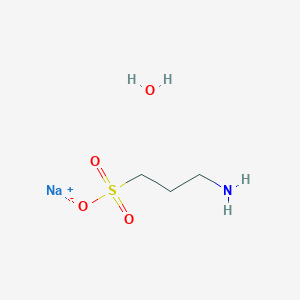
Sodium3-aminopropane-1-sulfonatehydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-aminopropane-1-sulfonate hydrate typically involves the reaction of 3-aminopropanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:
3-aminopropanesulfonic acid+sodium hydroxide→sodium 3-aminopropane-1-sulfonate hydrate+water
Industrial Production Methods
Industrial production of sodium 3-aminopropane-1-sulfonate hydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Sodium 3-aminopropane-1-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonates .
科学研究应用
Sodium 3-aminopropane-1-sulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in cell biology and neuroscience research as a neurotransmitter analog.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用机制
The mechanism of action of sodium 3-aminopropane-1-sulfonate hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of neurotransmitters, modulating the activity of neurotransmitter receptors and ion channels. This modulation can affect various cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
3-Aminopropanesulfonic acid: Similar in structure but lacks the sodium ion.
Homotaurine: A derivative with similar biological activity.
Taurine: Another sulfonic acid derivative with similar applications in biology and medicine.
Uniqueness
Sodium 3-aminopropane-1-sulfonate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .
属性
分子式 |
C3H10NNaO4S |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
sodium;3-aminopropane-1-sulfonate;hydrate |
InChI |
InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1 |
InChI 键 |
XMGAYSFRNDVINT-UHFFFAOYSA-M |
规范 SMILES |
C(CN)CS(=O)(=O)[O-].O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


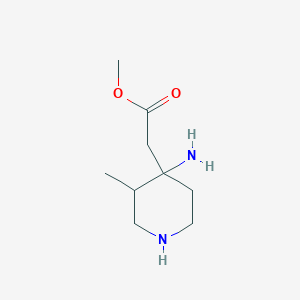
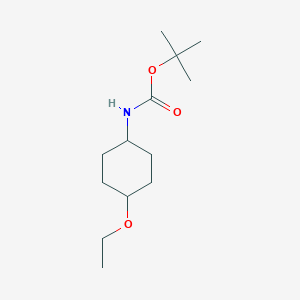

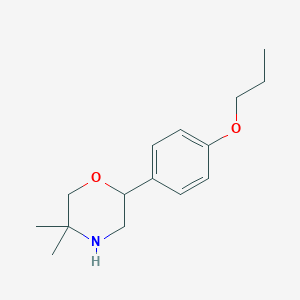
![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
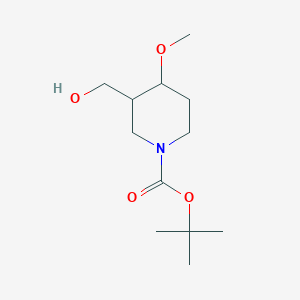

![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
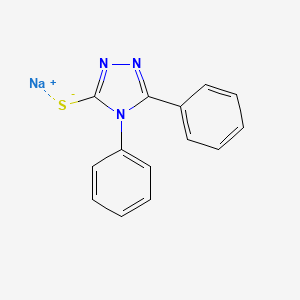
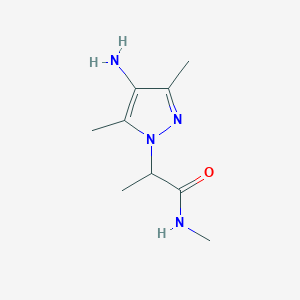
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
